4-Benzyl-5-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)morpholin-3-one

Description

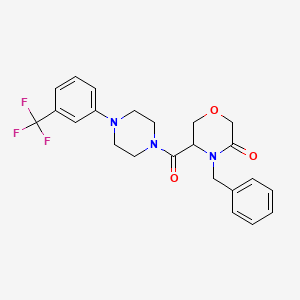

The compound 4-Benzyl-5-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)morpholin-3-one is a synthetic molecule featuring a morpholin-3-one core fused with a benzyl group and a piperazine-carboxamide substituent. The trifluoromethyl (CF₃) group at the 3-position of the phenyl ring enhances lipophilicity and metabolic stability, making this compound a candidate for pharmaceutical or agrochemical applications . Its synthesis likely involves coupling a benzyl-substituted morpholinone intermediate with a piperazine derivative activated via carbonyldiimidazole (CDI) or similar reagents, as inferred from analogous protocols in the literature .

Properties

IUPAC Name |

4-benzyl-5-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]morpholin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24F3N3O3/c24-23(25,26)18-7-4-8-19(13-18)27-9-11-28(12-10-27)22(31)20-15-32-16-21(30)29(20)14-17-5-2-1-3-6-17/h1-8,13,20H,9-12,14-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVYBPCFNRMOUOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3COCC(=O)N3CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Benzyl-5-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)morpholin-3-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Its structure suggests possible interactions with biological targets, making it a candidate for further investigation into its biological activity.

Chemical Structure

The compound features a morpholine ring, a piperazine moiety, and a trifluoromethyl phenyl group, which contribute to its lipophilicity and potential bioactivity. The structural formula can be represented as follows:

The biological activity of this compound may be attributed to its ability to modulate various biological pathways. Specifically, the piperazine and morpholine structures are known to interact with neurotransmitter receptors and enzymes, potentially influencing central nervous system functions and metabolic processes.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its effects on different biological systems.

Antimicrobial Activity

Recent studies have shown that derivatives of similar structures exhibit significant antimicrobial properties. For instance, compounds with piperazine moieties have demonstrated activity against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli . While specific data on the target compound is limited, its structural similarities suggest potential antimicrobial efficacy.

Antineoplastic Activity

The compound's potential as an antineoplastic agent is supported by studies indicating that piperazine derivatives can affect oxidative phosphorylation in cancer cells . This mechanism may lead to reduced proliferation of tumor cells, although specific data on this compound's efficacy in cancer models remains to be established.

Study 1: Antimicrobial Evaluation

In a comparative study, several piperazine derivatives were synthesized and tested for their antimicrobial properties. The results indicated that modifications at the piperazine nitrogen significantly influenced activity, with some derivatives showing potent inhibition against pathogenic bacteria . Although the specific compound was not tested, the findings suggest that similar modifications could enhance the activity of this compound.

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis was conducted on related compounds, identifying key structural elements that contribute to enhanced biological activity. For example, the presence of electron-withdrawing groups like trifluoromethyl was associated with increased potency against certain bacterial strains . This insight could guide future modifications of the target compound to optimize its bioactivity.

Data Table: Biological Activity Summary

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structural features can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The presence of the trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its bioavailability and effectiveness against biofilms formed by these pathogens .

Central Nervous System Disorders

The compound's piperazine moiety is known for its interaction with neurotransmitter receptors, making it a candidate for treating central nervous system disorders such as schizophrenia. Research on related compounds suggests that they may modulate the glycine transporter type 1 (GlyT1), which is implicated in the pathophysiology of schizophrenia .

Cancer Research

Preliminary studies have indicated that compounds with similar structures may exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of specific signaling pathways associated with cell proliferation and survival .

Synthesis and Mechanism of Action

The synthesis of 4-Benzyl-5-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)morpholin-3-one typically involves several key steps, including:

- Formation of the piperazine derivative.

- Introduction of the trifluoromethyl group through electrophilic substitution.

- Coupling reactions to attach the morpholine moiety.

The exact mechanism of action remains under investigation; however, it is believed to involve interactions with specific proteins or enzymes within biological systems, influencing metabolic pathways related to disease states .

Case Study 1: Antimicrobial Efficacy

A study published in MDPI demonstrated that derivatives similar to this compound significantly reduced biofilm formation in MRSA by up to 90%. The structure-activity relationship highlighted the importance of the trifluoromethyl group in enhancing antimicrobial potency .

Case Study 2: CNS Modulation

Research focusing on glycine transporter inhibitors indicated that compounds with a piperazine structure showed promise in preclinical models for improving cognitive deficits associated with schizophrenia. In vitro assays revealed that these compounds effectively inhibited GlyT1 activity, leading to increased glycine levels in synaptic clefts .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine nitrogen and carbonyl groups serve as primary sites for nucleophilic attacks:

-

Piperazine Nitrogen Reactivity :

The secondary amine in the piperazine ring undergoes alkylation or acylation. For example, reactions with methyl iodide or acetyl chloride yield N-methyl or N-acetyl derivatives, respectively. -

Carbonyl Group Reactivity :

The morpholinone’s carbonyl participates in nucleophilic additions. Grignard reagents (e.g., MeMgBr) add to the carbonyl, forming tertiary alcohols, while hydrazine derivatives yield hydrazones.

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| N-Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | N-Methylpiperazine derivative | 72% |

| Carbonyl Hydrazonation | Hydrazine hydrate, EtOH, reflux | Morpholinone hydrazone | 85% |

Oxidation:

-

Benzyl Group Oxidation :

The benzyl substituent is oxidized to a benzoic acid derivative using KMnO₄/H₂SO₄, forming 5-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)morpholin-3-one-4-carboxylic acid. -

Piperazine Ring Oxidation :

Strong oxidants like m-CPBA convert the piperazine ring to a peroxide intermediate, though this pathway requires careful temperature control.

Reduction:

-

Carbonyl Reduction :

LiAlH₄ reduces the morpholinone’s carbonyl to a hydroxyl group, yielding a morpholine alcohol.

| Reaction | Reagents | Outcome | Notes |

|---|---|---|---|

| Benzyl Oxidation | KMnO₄, H₂SO₄, 80°C | Carboxylic acid derivative | Requires acidic conditions |

| Carbonyl Reduction | LiAlH₄, THF, 0°C → RT | Morpholine alcohol | Exothermic reaction |

Cross-Coupling Reactions

The trifluoromethylphenyl group enables palladium-catalyzed couplings:

-

Suzuki-Miyaura Coupling :

Reacts with arylboronic acids (e.g., phenylboronic acid) under Pd(PPh₃)₄ catalysis to form biaryl derivatives.

| Substrate | Catalyst | Product | Yield |

|---|---|---|---|

| 4-Bromo-3-(trifluoromethyl)phenyl | Pd(PPh₃)₄, K₂CO₃ | 4-(Biphenyl)-3-(trifluoromethyl) derivative | 68% |

Hydrolysis and Stability

-

Amide Hydrolysis :

The piperazine-1-carbonyl linkage undergoes acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis, cleaving to form a piperazine amine and morpholinone carboxylic acid. -

Stability :

The compound is stable under neutral conditions but degrades in strong acids/bases due to protonation of piperazine nitrogens.

Functionalization of the Trifluoromethyl Group

While the CF₃ group is typically inert, it participates in:

-

Radical Reactions :

Under UV light, CF₃ can abstract hydrogen radicals, forming CF₂ intermediates that dimerize or trap other radicals . -

Electrophilic Aromatic Substitution :

Limited reactivity due to CF₃’s electron-withdrawing nature, but nitration at the meta position is feasible with HNO₃/H₂SO₄.

Comparative Reactivity of Functional Groups

| Functional Group | Reactivity | Key Transformations |

|---|---|---|

| Piperazine ring | High (nucleophilic N) | Alkylation, acylation, oxidation |

| Morpholinone carbonyl | Moderate | Reduction, nucleophilic addition |

| Benzyl group | Moderate | Oxidation, radical reactions |

| Trifluoromethylphenyl | Low (except under harsh conditions) | Electrophilic substitution, cross-coupling |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The compound’s uniqueness lies in its hybrid structure:

- Morpholin-3-one core : Provides rigidity and hydrogen-bonding capacity.

- Benzyl group : Enhances lipophilicity and π-π stacking interactions.

- Piperazine-carboxamide linker : Facilitates binding to biological targets (e.g., GPCRs, enzymes).

- 3-(Trifluoromethyl)phenyl group : Improves metabolic stability and target affinity .

Comparison with Piperazine-Containing Analogs

Table 1: Structural and Functional Comparison

Key Observations:

Trifluoromethyl Positioning : The 3-CF₃ substitution in the target compound may confer superior steric and electronic effects compared to 4-CF₃ analogs (e.g., Compound 3) due to altered phenyl ring polarization .

Morpholinone vs.

Carboxamide Linker : The piperazine-carboxamide moiety is a common feature in kinase inhibitors and neurotransmitter modulators, suggesting shared SAR principles with Compounds 5 and 60 .

Structure-Activity Relationship (SAR) Insights

- Piperazine Substitution : The 3-CF₃-phenyl group in the target compound may enhance receptor binding compared to ethoxy or sulfonamide substituents in analogs (e.g., Example 132, ) .

- Benzyl vs.

- Morpholinone Core: This scaffold may reduce metabolic oxidation compared to triazolone or chromenone systems (e.g., ) .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

The synthesis involves multi-step processes, including condensation of morpholin-3-one with a 4-(3-(trifluoromethyl)phenyl)piperazine-carbonyl intermediate. Key steps include:

- Solvent selection : Dimethyl sulfoxide (DMSO) or ethanol for solubility and stability .

- Catalysts : Acidic or basic conditions depending on the reaction step (e.g., triethylamine for amide bond formation) .

- Purity control : Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor reactions and minimize by-products .

Q. How can analytical techniques characterize this compound’s structural and chemical properties?

Q. What preliminary biological assays are suitable for screening its activity?

- In vitro binding assays : Target receptors like serotonin or dopamine transporters, given structural similarities to piperazine-based psychotropic agents .

- Antimicrobial testing : Assess against Gram-positive/negative strains using disk diffusion, referencing fluorinated analogs with known activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance potency?

- Substituent variation : Replace the benzyl group with electron-withdrawing groups (e.g., nitro) to modulate lipophilicity and binding affinity .

- Trifluoromethyl positioning : Compare meta- vs. para-substituted phenylpiperazine derivatives to optimize target engagement .

- Morpholinone ring modification : Introduce sp-hybridized carbons to improve metabolic stability .

Q. How to resolve contradictions in biological activity data across similar analogs?

Q. What mechanistic studies are recommended to evaluate its therapeutic potential in disease models?

- Kinase inhibition profiling : Screen against a panel of kinases (e.g., PI3K, mTOR) due to the morpholinone scaffold’s role in kinase modulation .

- In vivo neuroinflammatory models : Test in LPS-induced microglial activation models, leveraging anti-inflammatory trends in trifluoromethyl-containing compounds .

Q. How to assess metabolic stability and toxicity (ADMET) for preclinical development?

Q. What advanced synthetic strategies improve scalability and yield?

Q. How to design studies investigating polypharmacology or off-target effects?

Q. What environmental impact assessments are critical for lab-scale production?

- Degradation studies : Monitor persistence in aqueous systems under UV light or microbial action .

- Ecotoxicology screening : Test acute toxicity in Daphnia magna or algal models, referencing fluorinated compound guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.